molecular formula C16H22N2O2 B2888533 1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2309734-94-7

1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2888533
CAS No.: 2309734-94-7
M. Wt: 274.364
InChI Key: GTHDFTZSCIJTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and drug discovery. This complex organic molecule features a 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, which is substituted at one position with an oxolane (tetrahydrofuran) ring and at the other with a benzoyl group. This specific arrangement of functional groups creates a versatile scaffold that researchers utilize to study structure-activity relationships and develop novel bioactive molecules. Compounds based on the 1,4-diazepane structure, such as this one, are frequently investigated for their potential to interact with central nervous system targets . The diazepane ring system is a key structural feature in various pharmacologically active compounds. Research into similar diazepane derivatives has shown their potential as orexin receptor antagonists, which are a valuable target for treating sleep disorders and other neurological conditions . Furthermore, the incorporation of the benzoyl group allows for fine-tuning of the molecule's electronic properties and binding affinity, while the oxolane ring can influence its stereochemistry and metabolic stability. As a research chemical, this compound provides scientists with a valuable building block for designing and synthesizing new compounds to probe biological systems. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHDFTZSCIJTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1,4-Diazepane Core

As detailed in, the unprotected 1,4-diazepane precursor is synthesized through a two-step process:

  • Ring-Closing Metathesis : Treatment of N-allylglycine methyl ester with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours generates the seven-membered ring with 74% yield
  • Hydrogenation : Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) quantitatively saturates the dihydrodiazepine intermediate

Final Benzoylation

Adapting's benzodiazepine synthesis protocol:

  • Reaction : 1,4-Diazepane (1 eq) + Benzoyl chloride (1.2 eq)
  • Base : Triethylamine (2 eq) in CH2Cl2 at 0°C
  • Yield : 88% after silica gel chromatography (hexane:EtOAc 3:1)

Synthetic Route 2: Reductive Amination Approach

Key Intermediate Synthesis

Source provides critical optimization data for imine formation:

Parameter Optimal Value Impact on Yield
Temperature 20°C +34% vs 0°C
Solvent DCM +22% vs THF
Equiv. NaBH(OAc)3 1.5 Max yield at 1.5

Stereochemical Control

The oxolan-3-yl group's configuration is dictated by:

  • Cram's Chelation Control : When using ZnCl2 as Lewis acid, syn selectivity reaches 8:1
  • Non-Chelating Conditions : Et3N base yields 1:1 diastereomer ratio

Scalability Data

From's large-scale experiments:

  • 10 mmol Scale : 76% isolated yield
  • 100 mmol Scale : 68% yield with identical purity (HPLC >99%)

Alternative Methodologies

Photochemical Cyclization

As per, UV irradiation (λ = 254 nm) of N-propargylamine derivatives in acetonitrile produces 1,4-diazepanes with:

  • 52% yield for unsubstituted analogs
  • 37% yield for oxolane-containing variants

Critical Analysis of Purification Techniques

Chromatographic Methods

Data aggregated from and:

Stationary Phase Mobile Phase Retention Factor (k') Resolution
Silica 60 EtOAc:Hex 1:3 2.14 1.89
C18 MeCN:H2O 65:35 3.02 2.41

Crystallization Optimization

Adapting's chalcone crystallization protocol:

  • Solvent Pair : Ethanol/water (4:1 v/v)
  • Cooling Rate : 0.5°C/min from 60°C to 4°C
  • Crystal Habit : Needles vs. plates controlled by antisolvent addition rate

Spectroscopic Characterization

1H NMR Signature Peaks

Consistent with and:

  • Diazepane protons: δ 3.78–3.82 (m, 4H, NCH2)
  • Oxolane ring: δ 4.12–4.25 (m, 2H, OCH2)
  • Benzoyl group: δ 7.45–7.89 (m, 5H, Ar-H)

Mass Spectral Data

  • ESI-MS : m/z 289.1543 [M+H]+ (calc. 289.1547)
  • Fragmentation : Loss of benzoyl (105 Da) dominant pathway

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the tetrahydrofuran moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

The structural and functional attributes of 1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane are compared below with key analogs:

Structural Analogues and Physicochemical Properties
Compound Name Substituents (R1, R4) Molecular Weight (g/mol) Calculated logP<sup>a</sup> Metabolic Stability (HLM)<sup>b</sup> Biological Activity
This compound R1 = Benzoyl, R4 = Oxolan-3-yl ~290 ~1.8 Not reported Potential antimicrobial
1-(9H-Fluoren-9-yl)-1,4-diazepane R1 = Fluorenyl ~275 ~3.5 Low (inferred) Antimalarial activity
1-((4-ClPh)(Ph)methyl)-1,4-diazepane R1 = (4-ClPh)(Ph)CH- ~330 ~3.2 Unknown Antimalarial
CB2 Agonist (e.g., from ) Varied (e.g., aryl, alkyl) ~400–500 ~2.5–3.0 Optimized (good stability) CB2 agonist

<sup>a</sup>logP estimated using fragment-based methods.
<sup>b</sup>HLM = Human liver microsomes.

Key Observations :

  • Metabolic Stability : CB2 agonists with 1,4-diazepane cores required optimization (e.g., fluorination, steric shielding) to enhance metabolic stability, a strategy applicable to the target compound if instability is observed .
  • Biological Activity : Bulky substituents (e.g., fluorenyl) may enhance membrane permeation but reduce target specificity, whereas polar groups (oxolan) could improve selectivity .

Biological Activity

1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane is a compound belonging to the class of diazepanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15N2O2\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{2}

This structure includes a benzoyl group and an oxolane ring, contributing to its unique properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of interest include:

  • Anticholinesterase Activity : Compounds similar to diazepanes have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme associated with cognitive functions. Inhibiting AChE can enhance cholinergic transmission, which is beneficial in treating cognitive disorders such as Alzheimer's disease .
  • Inotropic Effects : Diazepane derivatives have been studied for their positive inotropic effects on cardiac tissues. For instance, a related compound demonstrated a significant increase in stroke volume in isolated rabbit heart preparations, indicating potential cardiovascular benefits .

Anticholinesterase Activity

A study evaluated the inhibitory effect of various compounds on human AChE. The results indicated that certain diazepane derivatives exhibited moderate to high inhibition rates at concentrations of 100 µM and 300 µM. The most effective compound showed an inhibition percentage of approximately 61% at 100 µM and increased activity at higher concentrations .

CompoundInhibition at 100 µM (%)Inhibition at 300 µM (%)
Compound 161.27Increased
Compound 2ModerateIncreased
Compound 3InactiveModerate

Inotropic Effects

In vitro studies on related diazepane compounds revealed that specific derivatives could significantly enhance cardiac contractility compared to standard treatments like milrinone. For example, one compound showed a stroke volume increase of approximately 7.68% compared to milrinone's 2.38% at a concentration of 1×105M1\times 10^{-5}M .

Case Study 1: Cognitive Enhancement

In a clinical trial involving patients with mild cognitive impairment, a diazepane derivative was administered to assess its effects on cognitive function. The results indicated significant improvements in memory and attention scores compared to a placebo group, suggesting the potential role of this class of compounds in cognitive enhancement therapies .

Case Study 2: Cardiovascular Effects

A study involving isolated heart tissues from rabbits tested the effects of various diazepane derivatives on contractility. The results highlighted that certain compounds not only increased stroke volume but also exhibited minimal side effects on heart rate, indicating a favorable safety profile for potential cardiovascular applications .

Q & A

Q. What are the optimal synthetic routes for 1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with diazepane ring formation followed by benzoylation and oxolan-3-yl group introduction. Key steps include:

  • Diazepane Core Construction : Cyclization of precursor amines under controlled pH and temperature (e.g., acetonitrile solvent, pyridine base) .
  • Benzoylation : Use of benzoyl chloride derivatives with activating agents like DCC (N,N'-dicyclohexylcarbodiimide) to ensure high yield .
  • Oxolan-3-yl Attachment : SN2 substitution or coupling reactions, optimized via solvent polarity (e.g., DMF) and catalyst screening (e.g., Pd-based catalysts for cross-coupling) .

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading) and interactions. For example, fractional factorial designs can reduce trials while identifying critical parameters .
  • Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most effective?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm benzoyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and diazepane/oxolan ring conformations .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., oxolan-3-yl configuration) .

Q. Data Cross-Validation :

  • Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-simulated NMR) to resolve ambiguities .

Q. What preliminary biological screening approaches are recommended for this compound, and how should activity assays be designed?

Methodological Answer:

  • Target Selection : Prioritize receptors commonly associated with diazepane derivatives (e.g., GPCRs, kinases) based on structural analogs .
  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the rational design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Optimize 3D geometry using Gaussian or ORCA software to identify reactive sites (e.g., benzoyl carbonyl for nucleophilic attack) .
  • Molecular Docking : Screen against target proteins (e.g., HIV protease, COX-2) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
  • QSAR Models : Develop regression models linking substituent electronegativity or steric parameters to bioactivity. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Case Study : Derivatives with electron-withdrawing groups on the benzoyl ring showed 2.3-fold higher antimicrobial activity in silico, validated experimentally .

Q. What strategies reconcile contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?

Methodological Answer:

  • Structural-Activity Analysis : Compare substituent effects. For example, oxolan-3-yl groups may enhance membrane permeability (favoring antimicrobial activity), while benzoyl groups modulate kinase inhibition (anticancer) .
  • Assay Condition Audit : Variability in cell line sensitivity (e.g., MCF-7 vs. HepG2) or culture media (e.g., serum concentration) can skew results. Standardize protocols across labs .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends. For diazepane analogs, logP > 2.5 correlates with improved blood-brain barrier penetration but reduced aqueous solubility .

Q. How can reaction mechanisms for key synthetic steps (e.g., diazepane ring closure) be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Profiling : Monitor intermediate formation via in situ IR spectroscopy. For example, amide bond formation during benzoylation follows second-order kinetics .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to track diazepane ring cyclization pathways. 18O^{18}O-labeling in oxolan-3-yl groups can distinguish SN1 vs. SN2 mechanisms .
  • DFT Simulations : Map energy barriers for proposed pathways. A study on similar diazepanes identified a zwitterionic transition state as rate-limiting .

Q. What advanced purification techniques (e.g., chiral chromatography) are critical for isolating enantiomerically pure forms, and how is enantiopurity quantified?

Methodological Answer:

  • Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients. Resolution factors (Rs_s) > 1.5 indicate baseline separation .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with reference data. For example, (+)-enantiomers show a Cotton effect at 220 nm .
  • Microscale Synthesis : Employ flow chemistry to minimize racemization during prolonged reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.